![molecular formula C22H18N4O4 B2995721 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921575-16-8](/img/structure/B2995721.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its functional groups and their arrangement. The presence of the pyrazolo[4,3-c]pyridine and 2,3-dihydrobenzo[b][1,4]dioxin rings suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could participate in reactions with acids or bases, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and their arrangement. For example, the presence of the carboxamide group could influence the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The crystal structure of related compounds has been elucidated, providing insights into their molecular geometry, electronic structure, and potential interaction with other molecules . This information is crucial for understanding the compound’s behavior in various environments and can aid in the design of new drugs or materials.
Pharmaceutical Research
Compounds with similar structures have been studied for their potential pharmaceutical applications. For instance, they have been analyzed for their inhibitory effects on enzymes like cholinesterases and lipoxygenase, which are relevant in conditions such as Alzheimer’s disease and inflammation .
Cytotoxic Agent for Cancer Therapy
Some derivatives of this compound exhibit cytotoxic properties, making them potential candidates for cancer treatment. Research into related oxadiazole derivatives has shown antitumor activity, suggesting that this compound could also be explored for its anticancer effects.
Enzyme Inhibition Studies
The compound’s ability to inhibit certain enzymes can be harnessed for therapeutic purposes. By blocking the action of enzymes involved in disease pathways, it can serve as a lead compound for developing new medications .
Computational Chemistry and Drug Design
The compound’s structure has been used in computational models to predict its interaction with biological targets. Docking studies can reveal how the compound binds to proteins, which is essential for drug design and development .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins involved in dna repair processes, such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it may interact with its targets in a manner similar to related compounds, potentially influencing DNA repair processes .
Biochemical Pathways
Given its potential role in dna repair processes, it may influence pathways related to dna synthesis and repair .
Result of Action
If it does indeed interact with proteins involved in dna repair, it could potentially influence cellular responses to dna damage .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-25-12-16(21(27)23-14-7-8-18-19(11-14)30-10-9-29-18)20-17(13-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRUUGDESDVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.